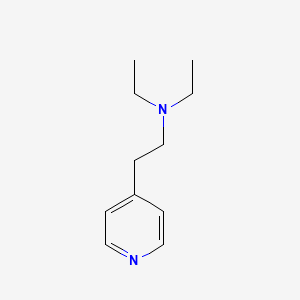

4-(2-Diethylaminoethyl)pyridine

Descripción

Propiedades

IUPAC Name |

N,N-diethyl-2-pyridin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-3-13(4-2)10-7-11-5-8-12-9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPJCEUYRXYZBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20289754 | |

| Record name | 4-(2-Diethylaminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67580-61-4 | |

| Record name | NSC63370 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Diethylaminoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20289754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2-Diethylaminoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 4-(2-Diethylaminoethyl)pyridine, a valuable pyridine (B92270) derivative in pharmaceutical research and development. The information presented is curated for a technical audience and includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a substituted pyridine with a diethylaminoethyl group at the 4-position. This structural motif is of interest in medicinal chemistry due to its potential for interaction with various biological targets. The synthesis of this compound can be achieved through several routes, with the most common and efficient methods being the reaction of 4-vinylpyridine (B31050) with diethylamine (B46881) and the Mannich condensation of 4-picoline. This guide will focus on these two primary pathways.

Synthesis Pathway 1: Michael Addition of Diethylamine to 4-Vinylpyridine

This pathway involves the conjugate addition of diethylamine to the activated double bond of 4-vinylpyridine. This method is often favored due to its straightforward nature and good yields.

Reaction Scheme

Caption: Michael addition of diethylamine to 4-vinylpyridine.

Experimental Protocol

A detailed experimental protocol for this synthesis is provided below, based on established methodologies.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-vinylpyridine and diethylamine.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of six hours. The reaction can be carried out in the absence of a solvent or in a water solution, with the latter being reported to be favorable.[1]

-

Work-up and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The excess reactants are removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield this compound as an oil.[1]

Quantitative Data

The following table summarizes the quantitative data associated with this synthesis pathway.

| Reactant A | Reactant B | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| 4-Vinylpyridine | Diethylamine | None or Water | 6 | Reflux | Good | 92-93 / 0.5 | [1] |

Synthesis Pathway 2: Mannich Condensation

The Mannich reaction provides an alternative route to synthesize 4-substituted pyridines. In this case, 4-picoline (4-methylpyridine) reacts with formaldehyde (B43269) and diethylamine to form the desired product.

Reaction Scheme

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(2-DIETHYLAMINOETHYL)PYRIDINE (CAS 67580-61-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-DIETHYLAMINOETHYL)PYRIDINE, identified by CAS number 67580-61-4, is a pyridine (B92270) derivative with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a pyridine ring and a diethylaminoethyl side chain, suggests its potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. Pyridine and its derivatives are known to play crucial roles in medicinal chemistry, serving as core scaffolds in drugs with applications ranging from anticancer to antimicrobial and psychotropic agents.[1] This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of the potential biological significance of this class of compounds.

Physicochemical Properties

A thorough review of available data for this compound (CAS 67580-61-4) reveals a need for more extensive experimental characterization. While some fundamental properties have been identified, key experimental data for parameters such as boiling point, melting point, and water solubility remain to be definitively established for this specific compound. The following tables summarize the known and estimated physicochemical properties.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 67580-61-4 | VSNCHEM[2] |

| Molecular Formula | C11H18N2 | VSNCHEM[2] |

| Molecular Weight | 178.27 g/mol | VSNCHEM[2] |

| Purity | 95%+ | Hunan chemfish Pharmaceutical co.,Ltd |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available |

Note: The purity is based on supplier information and may vary.

Chemical and Pharmacokinetic Properties

| Property | Value | Method | Source |

| LogP (calculated) | 1.71 | ACD/LogP | LookChem |

| pKa | Data not available | ||

| Water Solubility | Data not available |

Note: The LogP value is a calculated prediction and should be confirmed by experimental determination.

Experimental Protocols

To facilitate further research and characterization of this compound, this section provides detailed, standardized experimental protocols for the determination of key physicochemical properties.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the LogP of a compound.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured. The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Procedure:

-

Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and water mixture in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the LogP using the following formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Water] )

Workflow for LogP Determination:

Caption: Workflow for the determination of the octanol-water partition coefficient (LogP) using the shake-flask method.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., deionized water or a water/co-solvent mixture for poorly soluble compounds).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the first or second derivative of the titration curve.

Workflow for pKa Determination:

Caption: Workflow for the determination of the acid dissociation constant (pKa) using potentiometric titration.

Potential Biological Activity and Signaling Pathways

Derivatives of pyridine have been investigated for their potential as:

-

Anticancer Agents: Some pyridine-containing compounds have shown cytotoxic activity against various cancer cell lines.[3][4] These compounds can interfere with critical signaling pathways involved in cell proliferation and survival, such as the Raf kinase and JNK pathways.[3][5]

-

Antimalarial Agents: Certain pyridine derivatives have demonstrated efficacy against Plasmodium species, the causative agents of malaria.

-

Psychotropic Agents: The pyridine scaffold is present in molecules that exhibit activating, sedative, and anxiolytic effects, suggesting interactions with neurotransmitter systems in the central nervous system.[1]

Given the structural similarities to these biologically active molecules, it is plausible that this compound could serve as a precursor or lead compound in the development of new therapeutic agents. Further research is warranted to explore its specific biological targets and mechanisms of action.

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction of a pyridine derivative with a generic kinase signaling pathway, a common target for this class of compounds in cancer therapy.

Caption: Hypothetical inhibition of RAF and JNK kinase signaling pathways by a pyridine derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development. This guide has summarized the currently available physicochemical data and provided detailed experimental protocols to encourage and facilitate the acquisition of more comprehensive characterization. The exploration of its biological activities, guided by the known pharmacology of related pyridine derivatives, may uncover novel therapeutic applications. Future research should focus on the experimental determination of its core physicochemical properties and a systematic evaluation of its biological profile to fully elucidate its potential.

References

- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vsnchem.com [vsnchem.com]

- 3. Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Pyridineformamide N(4)-ring incorporated thiosemicarbazones inhibit MCF-7 cells by inhibiting JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(2-Diethylaminoethyl)pyridine: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2-Diethylaminoethyl)pyridine, a pyridine (B92270) derivative of interest in chemical and pharmaceutical research. This document details the compound's fundamental physicochemical properties, provides a granular, step-by-step experimental protocol for its synthesis, and explores the current understanding of the biological activities of structurally related compounds, offering insights into its potential therapeutic applications. The guide is intended to serve as a valuable resource for researchers engaged in synthetic chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound is a substituted pyridine with a diethylaminoethyl group at the fourth position of the pyridine ring. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂ | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through the addition of diethylamine (B46881) to 4-vinylpyridine (B31050). The following protocol is based on established methods for the synthesis of 4-dialkylaminoethylpyridines.[2]

Experimental Protocol: Addition of Diethylamine to 4-Vinylpyridine

Materials:

-

4-Vinylpyridine

-

Diethylamine

-

Water

-

Diethyl ether

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a solution of 14.6 g (0.2 mol) of diethylamine in 30 ml of water is prepared.

-

To this solution, 10.5 g (0.1 mol) of 4-vinylpyridine is added.

-

The reaction mixture is heated to reflux and maintained at this temperature for 48 hours.

-

After the reflux period, the reaction mixture is cooled to room temperature.

-

The product is extracted from the aqueous solution using diethyl ether.

-

The ether extract is collected and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by vacuum distillation to yield this compound. This procedure has been reported to yield approximately 12.5 g (70%) of the final product with a boiling point of 80°C at 0.5 mm Hg.[2]

Potential Biological Activity and Mechanism of Action

While specific studies detailing the biological activity and mechanism of action of this compound are limited, research on structurally similar compounds provides valuable insights into its potential pharmacological profile. Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[3]

Derivatives of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine, which share the aminoethylpyridine core, have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[4] These studies revealed that the dimethylaminoethyl group was crucial for their potent antitumor activity.[4] Enzymatic screening of these compounds demonstrated that they act as potent inhibitors of Raf kinase, a key component of the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[4]

Logical Workflow for Investigating Biological Activity

The investigation into the biological activity of a novel pyridine derivative like this compound would typically follow a structured workflow. This process begins with the synthesis and characterization of the compound, followed by a series of in vitro and in vivo assays to determine its efficacy and mechanism of action.

References

A Technical Guide to the Discovery and Synthesis of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review on the discovery and synthesis of pyridine (B92270) derivatives. Pyridine, a heterocyclic aromatic organic compound, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development due to their presence in various natural products and synthetic drugs.[1][2] This guide details the historical context of their discovery, outlines key synthetic methodologies with experimental protocols, presents quantitative data in structured tables, and visualizes important reaction pathways.

Discovery and Historical Context

The history of pyridine dates back to the mid-19th century. In 1849, the Scottish chemist Thomas Anderson first isolated pyridine from bone oil.[3][4] Two years later, he obtained pure pyridine through fractional distillation.[2] The name "pyridine" was coined by Anderson from the Greek word "pyr" (fire), owing to its flammability, and "idine" to denote a cyclic nitrogen-containing compound.[3] The molecular structure of pyridine, analogous to benzene (B151609) with a CH group replaced by a nitrogen atom, was determined in the late 1860s by Wilhelm Körner and James Dewar.[3][5] This discovery was a significant step in understanding aromatic heterocyclic compounds.[5]

Early methods for producing pyridine involved extraction from coal tar, where it is present in low concentrations.[5] The increasing demand for pyridine and its derivatives spurred the development of synthetic methods.

Key Synthetic Methodologies for the Pyridine Ring

The construction of the pyridine ring is a central theme in heterocyclic chemistry. Several named reactions have become cornerstones for the synthesis of a wide array of pyridine derivatives.

Reported by Arthur Hantzsch in 1881, this is one of the most fundamental methods for synthesizing dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines.[3][6] The classical Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[6][7]

Experimental Protocol: General Procedure for Hantzsch Dihydropyridine Synthesis [6][7]

-

Reaction Setup: A mixture of the aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.2 mmol) is prepared in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Reaction Conditions: The mixture is typically heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product (a 1,4-dihydropyridine) is collected by filtration. The crude product can be purified by recrystallization.

-

Aromatization: The resulting dihydropyridine can be aromatized to the corresponding pyridine by oxidation using various reagents, such as nitric acid, ceric ammonium nitrate (B79036) (CAN), or simply by exposure to air under certain conditions.[8]

Table 1: Examples of Hantzsch Pyridine Synthesis Yields

| Aldehyde | β-Ketoester | Oxidizing Agent | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Nitric Acid | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | ~90 | [6] |

| Formaldehyde | Methyl acetoacetate | Ceric Ammonium Nitrate | Dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | ~85 | [7] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Air | Diethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | ~75 | [6] |

Mechanism of Hantzsch Synthesis The reaction proceeds through the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the second equivalent of the β-ketoester. These intermediates then undergo a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring.[7][9]

Developed by Aleksei Chichibabin in 1924, this method provides a route to substituted pyridines from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[10][11] This condensation reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst like alumina (B75360) or silica (B1680970).[10] It is a significant industrial method for producing simple alkylpyridines.[10]

Experimental Protocol: General Industrial Procedure for Chichibabin Synthesis [10]

-

Reactants: A mixture of aldehydes and/or ketones and ammonia is prepared. For example, acetaldehyde (B116499) and ammonia are used to produce 2- and 4-methylpyridine.

-

Catalyst: The reaction is performed using a heterogeneous catalyst, such as modified alumina (Al₂O₃) or silica (SiO₂).

-

Reaction Conditions: The gaseous reactants are passed over the heated catalyst bed at a temperature range of 350–500 °C.

-

Product Separation: The product mixture, which often contains various isomers and byproducts, is then separated by distillation.

Table 2: Industrial Production via Chichibabin Synthesis

| Reactants | Main Products | Catalyst | Temperature (°C) | Reference |

| Acetaldehyde, Ammonia | 2-Methylpyridine, 4-Methylpyridine | Al₂O₃/SiO₂ | 350-500 | [10] |

| Acrolein, Ammonia | 3-Methylpyridine, Pyridine | Al₂O₃/SiO₂ | 350-500 | [10] |

| Paraldehyde, Ammonia | 5-Ethyl-2-methylpyridine | Al₂O₃/SiO₂ | 350-500 | [10] |

This method involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of ammonia to yield a substituted 2-hydroxypyridine (B17775) (or its pyridone tautomer).[12][13] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[12][14]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [12]

-

Reactants: A mixture of the 1,3-dicarbonyl compound (1 mmol), alkyl cyanoacetate (B8463686) or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) is prepared in water.

-

Reaction Conditions: The mixture is stirred at a specific temperature (e.g., 80 °C) for a designated time.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried. This method often provides high yields and purity without the need for column chromatography.[12][15]

The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines.[16] It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[16][17]

Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [16]

-

Preparation of Pyridinium (B92312) Salt: An α-haloketone is reacted with pyridine to form the corresponding α-pyridinium methyl ketone salt.

-

Condensation Reaction: The pyridinium salt (1 mmol), an α,β-unsaturated carbonyl compound (1 mmol), and ammonium acetate (excess) are heated in a solvent like acetic acid.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography.

References

- 1. researchgate.net [researchgate.net]

- 2. perlego.com [perlego.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Pyridine - Molecule of the Month - July 2025 (HTML version) [chm.bris.ac.uk]

- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 7. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 8. baranlab.org [baranlab.org]

- 9. scribd.com [scribd.com]

- 10. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. chempanda.com [chempanda.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Guareschi-Thorpe Condensation [drugfuture.com]

- 14. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]

- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Uncharted Territory: The Potential Biological Activity of 4-(2-Diethylaminoethyl)pyridine

A Technical Overview for Researchers and Drug Development Professionals

Abstract

This technical guide addresses the potential biological activity of the compound 4-(2-Diethylaminoethyl)pyridine. Despite its clear chemical structure, a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific biological data for this molecule. While the broader class of pyridine (B92270) derivatives has been extensively studied and shown to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and neurological effects, the specific biological profile of this compound remains largely uncharacterized. This document will summarize the known information about structurally related compounds to provide a potential framework for future investigation into the bioactivity of this specific molecule.

Introduction: The Pyridine Scaffold in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that is a constituent of numerous natural products, pharmaceuticals, and agrochemicals. Its presence in critical biomolecules like NAD and NADP underscores its importance in biological systems. The versatility of the pyridine structure allows for a wide range of chemical modifications, leading to a diverse spectrum of biological activities. Pyridine derivatives have been successfully developed into drugs for a variety of therapeutic areas, demonstrating activities such as:

-

Anticancer agents

-

Antimicrobial and antiviral agents

-

Anti-inflammatory and analgesic agents

-

Cardiovascular agents

-

Central nervous system modulators

The subject of this guide, this compound, features a pyridine core substituted at the 4-position with a diethylaminoethyl side chain. This side chain can influence the molecule's polarity, basicity, and steric properties, all of which are critical determinants of its potential biological interactions.

Current State of Knowledge for this compound

As of this writing, there is a notable absence of published research detailing the specific biological activities of this compound. A thorough search of prominent scientific databases, including PubMed, Scopus, and chemical biology databases such as PubChem and ChEMBL, did not yield any studies that have investigated its pharmacological profile. Chemical suppliers list it as a "biochemical agent," a general classification that does not provide insight into its specific biological effects.

This lack of data means that crucial information, including:

-

Specific biological targets

-

Mechanism of action

-

Quantitative measures of activity (e.g., IC50, EC50, Ki)

-

Pharmacokinetic and pharmacodynamic properties

-

Toxicological profile

is currently unavailable. Therefore, the core requirements of this technical guide for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled at this time.

Inferred Potential Biological Activities from Structurally Related Compounds

In the absence of direct evidence, we can infer potential areas of biological activity for this compound by examining structurally similar compounds. It is crucial to emphasize that these are hypothetical activities based on analogy and require experimental validation.

Potential Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties. The mechanism of action for these compounds is diverse and includes:

-

Kinase Inhibition: Many pyridine-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

-

Tubulin Polymerization Inhibition: Some pyridine derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation and Topoisomerase Inhibition: The planar pyridine ring can intercalate into DNA, and some derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.

The diethylaminoethyl side chain in this compound is a common feature in many biologically active molecules and can play a role in targeting specific cellular compartments or interacting with biological macromolecules.

Potential Antimicrobial and Antiviral Activity

The pyridine scaffold is present in several antimicrobial and antiviral drugs. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. The lipophilic nature of the diethylaminoethyl group could facilitate the transport of the molecule across microbial cell membranes.

Potential Neurological Activity

The structural similarity of the pyridine ring to some neurotransmitters has led to the development of pyridine derivatives with activity in the central nervous system (CNS). These compounds can act as agonists or antagonists of various receptors or as inhibitors of key enzymes in neuronal signaling pathways. The diethylaminoethyl moiety is also found in several CNS-active drugs and can influence blood-brain barrier permeability and receptor binding.

Proposed Future Research Directions

The lack of biological data for this compound presents a clear opportunity for new research. A systematic investigation of its biological activities is warranted. The following experimental workflow is proposed for a comprehensive initial screening.

Caption: A proposed workflow for the initial biological screening of this compound.

Conclusion

While the pyridine scaffold is a rich source of biologically active compounds, this compound represents a molecule with currently uncharacterized biological potential. The information on structurally related compounds suggests that it could possess anticancer, antimicrobial, or neurological activities. However, without direct experimental evidence, these remain speculative. This technical guide highlights the significant knowledge gap and underscores the need for systematic investigation to elucidate the pharmacological profile of this compound. Such studies would not only contribute to the fundamental understanding of structure-activity relationships within the pyridine class of compounds but also potentially uncover a novel therapeutic agent. Researchers in the fields of medicinal chemistry and drug discovery are encouraged to explore the biological properties of this intriguing molecule.

An In-depth Technical Guide to 4-(2-Diethylaminoethyl)pyridine and its Potential Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(2-Diethylaminoethyl)pyridine, a versatile pyridine (B92270) derivative, and explores the therapeutic potential of its analogues. The pyridine scaffold is a prominent feature in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry. This document delves into the synthesis of the core molecule, this compound, and examines two promising classes of its derivatives: potent anticancer agents targeting the Raf/MEK/ERK signaling pathway and histamine (B1213489) H3 receptor antagonists with potential applications in neurological disorders. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside quantitative data and visualizations of key signaling pathways to facilitate further research and development in this area.

Core Molecule: this compound

Chemical Properties

This compound is a substituted pyridine with a diethylaminoethyl group at the 4-position of the pyridine ring. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 115-117 °C at 10 mmHg |

| Density | 0.935 g/mL at 25 °C |

Synthesis

A common and effective method for the synthesis of this compound is the nucleophilic addition of diethylamine (B46881) to 4-vinylpyridine (B31050).[1][2] This reaction is typically carried out in a polar solvent, such as water, and can be facilitated by heating.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of diethylamine (0.2 M) in 30 mL of water is prepared.

-

Addition of Reactant: To this solution, 4-vinylpyridine (0.1 M) is added.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 48 hours with continuous stirring.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow oil (yield: ~70%).

Potential Derivatives and Therapeutic Applications

The 4-(2-aminoethyl)pyridine (B79904) scaffold serves as a valuable building block for the development of various therapeutic agents. This guide focuses on two promising classes of derivatives: anticancer agents and histamine H3 receptor antagonists.

Anticancer Derivatives: Raf Kinase Inhibitors

Derivatives of 4-(2-aminoethyl)pyridine have shown significant potential as anticancer agents, particularly as inhibitors of the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in human cancers.

A series of 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. Structure-activity relationship studies revealed that the dimethylaminoethyl group was crucial for high activity. The most promising compound, 11f , exhibited potent cytotoxicity against MKN-45, H460, and HT-29 cells with IC50 values in the nanomolar range, significantly more potent than the multi-kinase inhibitor sorafenib.

The in vitro cytotoxic activity of a lead compound from this series is summarized below.

| Compound | Cell Line | IC50 (nM) |

| 11f | MKN-45 | 51 |

| H460 | 72 | |

| HT-29 | 130 |

The anticancer activity of these derivatives is attributed to their potent inhibition of Raf kinase, a key component of the Ras/Raf/MEK/ERK signaling cascade. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. In many cancers, mutations in genes like BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. By inhibiting Raf kinase, these compounds can block downstream signaling and induce apoptosis in cancer cells.

Figure 1. Inhibition of the Raf/MEK/ERK signaling pathway.

This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.

This assay measures the ability of the compounds to inhibit the enzymatic activity of Raf kinase.

-

Reaction Mixture Preparation: A reaction mixture containing recombinant Raf kinase, a specific substrate (e.g., inactive MEK), and ATP in a kinase assay buffer is prepared.

-

Inhibitor Addition: The test compounds at various concentrations are added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30 minutes).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits 50% of the Raf kinase activity.

Histamine H3 Receptor Antagonists

Derivatives of 4-(2-aminoethyl)pyridine have also been explored as antagonists of the histamine H3 receptor, a promising target for the treatment of various central nervous system disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.[3]

The 4-(2-aminoethyl)pyridine scaffold is a key structural motif in a number of potent and selective histamine H3 receptor antagonists. Modifications to the amino group and the pyridine ring, as well as the incorporation of additional cyclic moieties, have led to the discovery of compounds with high affinity for the H3 receptor.

Several series of 4-(2-aminoethyl)pyridine derivatives have been reported to exhibit high affinity for the human H3 receptor, acting as potent functional antagonists and inverse agonists.[4][5] These compounds have demonstrated efficacy in animal models of cognitive impairment and sleep-wake disorders.

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking the H3 receptor, antagonists enhance the release of these neurotransmitters, leading to improved wakefulness, attention, and cognitive function.[3]

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. Structurally novel histamine H3 receptor antagonists GSK207040 and GSK334429 improve scopolamine-induced memory impairment and capsaicin-induced secondary allodynia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a potent, selective, and orally bioavailable histamine H3 receptor antagonist SAR110068 for the treatment of sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 4-(2-Diethylaminoethyl)pyridine: A Technical Guide to Solubility and Stability

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Methodologies for Determining the Solubility and Stability of 4-(2-Diethylaminoethyl)pyridine.

This guide, therefore, serves as a foundational resource, providing researchers with the necessary theoretical framework and detailed experimental protocols to generate reliable solubility and stability data for this compound. The methodologies outlined herein are based on established scientific principles and regulatory guidelines.

Qualitative Solubility Assessment

The chemical structure of this compound, featuring a polar pyridine (B92270) ring and a basic diethylaminoethyl side chain, provides insight into its likely solubility characteristics. The nitrogen atom in the pyridine ring and the tertiary amine in the side chain are capable of forming hydrogen bonds with protic solvents. Consequently, this compound is expected to exhibit good solubility in polar solvents.

Expected Solubility Profile:

-

High Solubility: Polar protic solvents such as water, ethanol, and methanol. The basic nature of the amino group suggests that solubility in aqueous solutions will be pH-dependent, with higher solubility at lower pH due to the formation of a more soluble salt.

-

Moderate to High Solubility: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF).

-

Low Solubility: Nonpolar solvents such as hexane (B92381) and toluene.

Quantitative Data Generation: Protocols and Tables

To establish a quantitative understanding of the solubility and stability of this compound, the following sections provide detailed experimental protocols. Accompanying tables are presented as templates for the systematic recording of experimental data.

Table 1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water (pH 5.0) | 25 | HPLC-UV | ||

| Water (pH 7.4) | 25 | HPLC-UV | ||

| Water (pH 9.0) | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Table 2: Stability of this compound under Forced Degradation

| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants | Observations |

| 0.1 N HCl (aq) | 24, 48, 72 | 100 | ||||

| 0.1 N NaOH (aq) | 24, 48, 72 | 100 | ||||

| 3% H₂O₂ (aq) | 24, 48, 72 | 100 | ||||

| Thermal (80°C) | 24, 48, 72 | 100 | ||||

| Photolytic (ICH Q1B) | 1.2 million lux hours | 100 |

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.

1. Materials:

-

This compound (solid)

-

Selected solvents (e.g., water at various pH values, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

2. Procedure:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Protocol 2: Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

1. Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 N)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method

2. Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 24, 48, 72 hours), neutralize them, and analyze by HPLC.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acid hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature. Analyze samples at various time points.

-

Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a temperature-controlled oven. Analyze samples at various time points.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2][5] A control sample should be protected from light.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products. The percentage degradation and the formation of any new peaks should be recorded.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for solubility and stability testing.

Caption: A flowchart of the shake-flask method for solubility.

Caption: A workflow for assessing compound stability.

This technical guide provides a robust framework for researchers to systematically investigate and document the solubility and stability of this compound. The generation of such data is a critical step in the advancement of research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols for 4-(2-Diethylaminoethyl)pyridine as a Putative Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Diethylaminoethyl)pyridine is a substituted pyridine (B92270) derivative featuring a tertiary amine functional group. While direct literature detailing its specific applications as a catalyst in organic reactions is scarce, its structural analogy to the well-established and highly efficient nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), suggests its potential utility in a similar capacity.[1][2] This document provides proposed application notes and model protocols based on the known catalytic activity of DMAP, offering a foundational guide for researchers interested in exploring the catalytic potential of this compound.

The presence of the diethylaminoethyl substituent in place of the dimethylamino group may influence the catalyst's steric hindrance, basicity, solubility, and potential for catalyst recovery, making it a subject of interest for methodological development. These notes are intended to serve as a starting point for the investigation and application of this compound in organic synthesis.

Proposed Catalytic Applications

Based on the extensive applications of DMAP, this compound is proposed as a nucleophilic catalyst for a variety of organic transformations.[1] These include, but are not limited to:

-

Acylation and Esterification: Catalyzing the reaction of alcohols and amines with acylating agents such as acid anhydrides and acyl halides.[3][4] This is one of the most common and effective applications of DMAP-type catalysts.

-

Baylis-Hillman Reaction: Promoting the coupling of aldehydes and activated alkenes.[1]

-

Hydrosilylation: Facilitating the addition of Si-H bonds across double and triple bonds.[1]

-

Tritylation: Catalyzing the protection of alcohols with trityl chloride.[4]

-

Steglich Rearrangement: A rearrangement of O-acylated isoureas to N-acylated ureas.[1]

-

Lactonization: Intramolecular esterification of hydroxy acids to form lactones.[5]

Proposed Catalytic Mechanism: Nucleophilic Catalysis in Acylation

The catalytic activity of 4-dialkylaminopyridines in acylation reactions is attributed to a nucleophilic catalysis pathway.[1][3][6] The proposed mechanism, by analogy with DMAP, involves the initial reaction of this compound with the acylating agent (e.g., acetic anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the substrate (e.g., an alcohol), leading to the acylated product and regeneration of the catalyst. An auxiliary base, such as triethylamine (B128534), is often used to neutralize the acid byproduct.[1][3]

Caption: Proposed nucleophilic catalysis cycle for the acylation of a substrate using this compound.

Model Experimental Protocols

The following protocols are based on established procedures for DMAP-catalyzed reactions and can be adapted for the investigation of this compound.[4] Researchers should optimize reaction conditions such as catalyst loading, temperature, and reaction time.

Protocol 1: Acetylation of a Primary Alcohol

This protocol describes a general procedure for the acetylation of a primary alcohol using acetic anhydride (B1165640) with catalytic this compound.

Materials:

-

Primary alcohol (e.g., benzyl (B1604629) alcohol)

-

Acetic anhydride

-

This compound (catalyst)

-

Triethylamine (auxiliary base)

-

Dichloromethane (solvent)

-

0.5 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary alcohol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, add a catalytic amount of this compound (0.05 - 0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Tritylation of a Primary Alcohol

This protocol details the protection of a primary alcohol using trityl chloride, catalyzed by this compound.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Trityl chloride

-

This compound (catalyst)

-

Triethylamine (auxiliary base)

-

Dichloromethane (solvent)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of the primary alcohol (1.0 eq), triethylamine (2.5 eq), and a catalytic amount of this compound (0.1 eq) in dichloromethane, add trityl chloride (1.05 eq).[4]

-

Stir the reaction mixture at room temperature overnight.[4]

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure.[4]

-

Recrystallize the residue from a suitable solvent (e.g., ethanol) to obtain the purified tritylated product.[4]

Caption: A general experimental workflow for evaluating the catalytic activity of this compound.

Quantitative Data (Model Data for DMAP-Catalyzed Reactions)

The following table summarizes representative yields for reactions catalyzed by DMAP, which can serve as a benchmark for evaluating the efficacy of this compound.

| Reaction Type | Substrate | Acylating/Protecting Agent | Catalyst | Yield (%) | Reference |

| Acetylation | 1-Methylcyclohexanol | Acetic Anhydride | DMAP | High | [4] |

| Tritylation | Benzyl Alcohol | Trityl Chloride | MPP* | 87.6 | [4] |

| Diacetylation | 4-Bromophenylhydrazine | Acetic Anhydride | DMAP | 73 | [4] |

| Esterification | Monoethyl Fumarate | Dicyclohexylcarbodiimide | DMAP | - | [4] |

*MPP: 4-(4′-methyl-1-piperidinyl)pyridine, another DMAP analogue.

Conclusion

While this compound remains an under-explored catalyst, its structural similarity to DMAP provides a strong rationale for its investigation in a range of organic transformations, particularly as a nucleophilic catalyst. The appended model protocols and comparative data for DMAP offer a solid framework for initiating such studies. Research into its catalytic activity could reveal advantages in terms of solubility, steric effects, or ease of separation, potentially leading to the development of novel and efficient synthetic methodologies. Further studies are warranted to fully elucidate its catalytic profile and expand its application in synthetic chemistry.

References

- 1. 4-Dimethylaminopyridine [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 4-(Dimethylamino)pyridine as a catalyst for the lactonization of 4-hydroxy-2-methylenebutanoate esters | Semantic Scholar [semanticscholar.org]

- 6. Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4-(2-Diethylaminoethyl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(2-Diethylaminoethyl)pyridine as a versatile ligand in coordination chemistry. The content covers its role in the synthesis of novel metal complexes and explores their potential applications, particularly in the realm of medicinal chemistry and catalysis. The protocols provided are generalized based on established methods for similar pyridine-based ligands and should be adapted and optimized for specific research applications.

Introduction

This compound is a bidentate ligand featuring both a pyridine (B92270) ring and a flexible diethylaminoethyl side chain. This unique structural arrangement allows it to coordinate with a variety of metal ions through the nitrogen atom of the pyridine ring and the tertiary amine of the side chain, forming stable chelate rings. The resulting coordination complexes exhibit diverse geometries and electronic properties, making them attractive candidates for various applications, including catalysis and the development of therapeutic agents. The diethylaminoethyl moiety, in particular, has been shown to be crucial for the biological activity in related compounds.

Applications in Coordination Chemistry

The coordination chemistry of this compound is rich and varied, leading to the formation of complexes with interesting structural and functional properties.

-

Catalysis: Metal complexes containing pyridine-based ligands are known to be effective catalysts in a range of organic transformations. While specific catalytic applications of this compound complexes are not extensively documented, analogous systems suggest potential utility in reactions such as cross-coupling, oxidation, and reduction. The electronic and steric environment provided by the ligand around the metal center can significantly influence the catalyst's activity and selectivity.

-

Anticancer Agents: Platinum and ruthenium complexes bearing pyridine-containing ligands have shown significant promise as anticancer agents.[1][2][3] The mechanism of action for platinum complexes is often associated with their ability to bind to cellular DNA, leading to apoptosis.[1] Ruthenium complexes offer alternative mechanisms, including the induction of apoptosis and anti-inflammatory responses.[3][4] The presence of the diethylaminoethyl group may enhance cellular uptake and cytotoxicity.

-

Antimicrobial Agents: Coordination complexes of various transition metals with pyridine-based ligands have demonstrated significant antibacterial and antifungal activity. The chelation of the metal ion can enhance the antimicrobial properties of the ligand, potentially through mechanisms that involve disruption of microbial cell membranes or inhibition of essential enzymes.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of metal complexes with this compound. These should be considered as starting points and may require optimization.

Protocol 1: General Synthesis of a Metal(II) Chloride Complex

-

Dissolution of Ligand: Dissolve this compound (2 mmol) in 20 mL of a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

-

Dissolution of Metal Salt: In a separate flask, dissolve the metal(II) chloride salt (e.g., CuCl₂, PtCl₂, RuCl₃·xH₂O) (1 mmol) in 20 mL of the same solvent. Gentle heating may be required to facilitate dissolution.

-

Reaction: Slowly add the ligand solution to the metal salt solution with constant stirring.

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation of Product: After cooling to room temperature, the precipitated solid complex is collected by filtration, washed with cold solvent, and then with diethyl ether.

-

Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂.

Protocol 2: Characterization of the Synthesized Complex

-

Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

-

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N stretching of the pyridine ring and the C-N stretching of the diethylamino group. Coordination typically results in a shift of these bands to higher or lower frequencies.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. Shifts in the proton and carbon signals of the ligand upon coordination provide information about the binding mode.

-

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex. Metal-to-ligand charge transfer (MLCT) and d-d transitions can provide insights into the coordination geometry and electronic structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the complex.

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.

Data Presentation

The following tables provide representative data for the characterization of a hypothetical metal complex, [M(this compound)₂Cl₂], based on data from analogous compounds found in the literature.

Table 1: Physicochemical and Elemental Analysis Data

| Property | Observation |

| Molecular Formula | C₂₂H₃₆Cl₂N₄M (M = Metal) |

| Appearance | Crystalline solid (color depends on the metal) |

| Melting Point | >200 °C (decomposition) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol |

| Molar Conductance (Ω⁻¹ cm² mol⁻¹ in DMSO) | <50 (suggesting a non-electrolytic nature) |

| Elemental Analysis (%) | Calculated (Found) for a hypothetical Cu(II) complex: C 51.29 (51.15), H 7.04 (7.12), N 10.88 (10.75) |

Table 2: Key Spectroscopic Data

| Technique | Key Observations and Assignments |

| IR (KBr, cm⁻¹) | ν(C=N) pyridine: ~1610 (shift from ~1595 in free ligand) ν(C-N) aliphatic: ~1150 (shift from ~1130 in free ligand) New bands in the far-IR region corresponding to ν(M-N) and ν(M-Cl) bonds. |

| ¹H NMR (DMSO-d₆, δ ppm) | Pyridine protons: significant downfield shifts upon coordination. Ethyl protons (CH₂ and CH₃): observable shifts indicating coordination of the tertiary amine. |

| UV-Vis (DMSO, λₘₐₓ nm) | Ligand-centered π-π* transitions: ~260-280 nm. Metal-to-Ligand Charge Transfer (MLCT) bands: visible region (e.g., 400-500 nm for Ru(II) complexes). d-d transitions: weaker bands in the visible region for first-row transition metals. |

Visualizations

Caption: General coordination scheme of this compound with a metal ion.

Caption: Generalized workflow for the synthesis and characterization of metal complexes.

Caption: Putative mechanism of action for a platinum-based anticancer complex.

References

- 1. Biological evaluation of transdichloridoplatinum(II) complexes with 3- and 4-acetylpyridine in comparison to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Characterization, and Biological Activity of New 4'-Functionalized Bis-Terpyridine Ruthenium(II) Complexes: Anti-Inflammatory Activity Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ruthenium(II)/(III) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid with PPh3/AsPh3 as co-ligand: impact of oxidation state and co-ligands on anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-(2-Diethylaminoethyl)pyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(2-Diethylaminoethyl)pyridine is a substituted pyridine (B92270) derivative with potential applications in coordination chemistry and catalysis. The presence of both a pyridine ring nitrogen and a tertiary amine nitrogen in the diethylaminoethyl side chain allows this molecule to act as a versatile chelating or bridging ligand for a variety of transition metals. The resulting metal complexes can be explored for their catalytic activity, magnetic properties, and potential as precursors for novel materials or therapeutic agents.

The pyridine moiety provides a rigid and aromatic coordination site, while the flexible diethylaminoethyl arm can adopt various conformations to accommodate different metal ion geometries. This structural feature makes this compound an interesting candidate for the synthesis of mono- and polynuclear metal complexes with unique electronic and steric properties. These complexes are valuable in fundamental coordination chemistry research and may serve as models for active sites in metalloenzymes or as catalysts in organic synthesis and polymerization reactions.

While specific experimental protocols for this compound are not extensively documented in publicly available literature, its structural similarity to other substituted pyridines, such as the well-studied pyridinemethanols, allows for the adaptation of established synthetic procedures. The following protocol provides a representative method for the synthesis of a dinuclear copper(II) complex, a common application for this class of ligands. This adapted protocol serves as a guide for researchers to explore the coordination chemistry of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Dinuclear Copper(II) Complex with a Substituted Pyridine Ligand

This protocol is adapted from the synthesis of dinuclear copper(II) complexes with pyridinemethanol ligands and can be applied to this compound.

Objective: To synthesize a dinuclear copper(II) chloride complex using a substituted pyridine ligand.

Materials:

-

This compound

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)

Procedure:

-

Preparation of Ligand Solution: In a 50 mL Schlenk flask under an inert atmosphere, dissolve 2.1 mmol of this compound in 25 mL of anhydrous acetonitrile. Stir the solution at room temperature until the ligand is completely dissolved.

-

Preparation of Copper(II) Salt Solution: In a separate 25 mL flask, dissolve 1.0 mmol of copper(II) chloride dihydrate in 25 mL of anhydrous acetonitrile. Gentle warming may be required to facilitate dissolution.

-

Reaction: Slowly add the copper(II) chloride solution to the stirred ligand solution at room temperature. The addition should be done dropwise to prevent precipitation of the copper salt.

-

Complex Formation: Upon addition, a color change is typically observed, indicating the formation of the copper complex. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

-

Isolation of the Product: After 24 hours, filter the reaction mixture to remove any insoluble impurities. The filtrate containing the dissolved complex is then concentrated under reduced pressure to approximately 10 mL.

-

Precipitation: Add diethyl ether to the concentrated solution until a precipitate forms. The product can be further encouraged to crystallize by storing the solution at a low temperature (e.g., 4 °C) for several hours to overnight.

-

Washing and Drying: Collect the crystalline product by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.

-

Characterization: The synthesized complex should be characterized by techniques such as elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and, if suitable crystals are obtained, X-ray crystallography to confirm its structure and purity.

Data Presentation

The following table presents hypothetical characterization data for the synthesized dinuclear copper(II) complex with this compound, based on typical values for similar complexes.

| Parameter | Value |

| Elemental Analysis | |

| Calculated for [Cu₂(C₁₁H₁₈N₂)₄Cl₂]Cl₂ | C: 51.52%, H: 7.07%, N: 10.92%, Cu: 12.39% |

| Found | C: 51.45%, H: 7.15%, N: 10.85%, Cu: 12.31% |

| Spectroscopic Data | |

| FTIR (cm⁻¹) | ν(Cu-N): ~450-500 cm⁻¹, ν(Cu-Cl): ~250-300 cm⁻¹ |

| UV-Vis (λₘₐₓ, nm) in CH₃CN | ~260 nm (π→π* of pyridine ring), ~680 nm (d-d transition of Cu(II)) |

| Magnetic Properties | |

| Magnetic Moment (μ_eff) | ~1.7-1.8 B.M. per Cu(II) ion at room temperature, indicative of antiferromagnetic coupling in a dinuclear complex. |

Mandatory Visualization

Caption: Workflow for the synthesis of a dinuclear copper(II) complex.

The Pivotal Role of 4-(2-Diethylaminoethyl)pyridine in Pharmaceutical Synthesis: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

4-(2-Diethylaminoethyl)pyridine is a versatile pyridine (B92270) derivative that serves as a crucial building block and reagent in the synthesis of a variety of pharmaceutical compounds. Its unique structural features, combining a basic pyridine ring with a flexible diethylaminoethyl side chain, make it a valuable synthon for introducing specific pharmacophoric elements into drug molecules. This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data, to guide researchers in leveraging this compound for novel drug discovery and development.

Application as a Key Intermediate in the Synthesis of Novel Therapeutics

While not as ubiquitously documented as some other pyridine derivatives like 4-dimethylaminopyridine (B28879) (DMAP), this compound is utilized in the synthesis of specialized pharmaceutical agents. Its primary role is as an intermediate, where the entire molecule is incorporated into the final drug structure. The diethylaminoethyl moiety can be crucial for modulating a compound's physicochemical properties, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

One notable area of application is in the development of novel therapeutic agents targeting a range of diseases. Although specific, named pharmaceuticals with publicly available, detailed synthetic routes using this exact starting material are not extensively reported in mainstream literature, its structural motif is found in compounds investigated for various therapeutic purposes. For instance, the related dimethylaminoethyl-pyridyl core has been incorporated into potential anti-cancer agents, highlighting the pharmaceutical relevance of this class of compounds.

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 4-vinylpyridine (B31050) with diethylamine (B46881). This Michael addition reaction provides a straightforward and efficient method for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Vinylpyridine

-

Diethylamine

-

Ethanol (B145695) (or other suitable solvent)

-

Reaction flask

-

Stirring apparatus

-

Reflux condenser (if heating is required)

Procedure:

-

In a well-ventilated fume hood, combine 4-vinylpyridine and a molar excess of diethylamine in a suitable solvent such as ethanol within a reaction flask.

-

The reaction mixture is typically stirred at room temperature. Gentle heating may be applied to increase the reaction rate if necessary.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, the excess diethylamine and solvent are removed under reduced pressure.

-

The resulting crude product, this compound, can be purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data:

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield |

| 4-Vinylpyridine | Diethylamine | Ethanol | Room Temperature, 24h | Typically >80% |

Potential Catalytic Activity

Drawing parallels with the well-established catalytic activity of 4-dimethylaminopyridine (DMAP), it is plausible that this compound could also function as a nucleophilic catalyst in various organic transformations. The lone pair of electrons on the pyridine nitrogen, enhanced by the electron-donating effect of the alkylamino side chain, allows it to act as a potent acyl transfer catalyst.

Proposed Catalytic Cycle:

Caption: Proposed catalytic cycle of this compound in acylation reactions.

While specific, detailed protocols for its use as a catalyst are not as widespread as those for DMAP, researchers can adapt existing DMAP-catalyzed procedures, using this compound as a substitute, particularly in instances where its different steric or electronic properties might offer advantages.

Experimental Workflow for Pharmaceutical Synthesis Incorporation

The incorporation of this compound as a building block into a potential pharmaceutical candidate generally follows a multi-step synthetic sequence. The following diagram illustrates a logical workflow.

Caption: General experimental workflow for utilizing this compound in pharmaceutical synthesis.

Conclusion

This compound is a valuable, albeit less commonly cited, reagent in pharmaceutical synthesis. Its utility as a molecular building block for introducing a basic and flexible side chain into drug candidates presents opportunities for fine-tuning the pharmacological properties of new therapeutics. Further exploration of its catalytic potential, analogous to DMAP, could also unveil new applications in organic synthesis. The protocols and workflows provided herein offer a foundation for researchers to explore the potential of this versatile pyridine derivative in their drug discovery and development endeavors.

Application Notes and Protocols for the Development of Novel Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of novel anti-cancer agents, focusing on their application in targeting key signaling pathways. Detailed protocols for essential in vitro and in vivo assays are provided to guide researchers in their drug development efforts.

Introduction

The development of novel anti-cancer agents has increasingly shifted towards targeted therapies that interfere with specific molecules and signaling pathways crucial for tumor growth and survival.[1][2] This approach promises greater efficacy and reduced toxicity compared to conventional chemotherapy.[3][4] Key signaling cascades often dysregulated in cancer include the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways, making them prime targets for therapeutic intervention.[5][6][7] This document outlines the application of novel inhibitors targeting these pathways and provides standardized protocols for their preclinical assessment.

Key Signaling Pathways in Cancer Drug Development

Targeted therapies are designed to block the growth and spread of cancer by interfering with specific molecules involved in carcinogenesis.[2] Understanding the underlying signaling pathways is critical for the rational design and application of these agents.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8] Its aberrant activation is one of the most common molecular alterations in human cancers, often resulting from mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN.[8] This makes the pathway a significant target for the development of new anti-cancer drugs.[8]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras/Raf/MEK/ERK pathway, is a key signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus.[5][9] This pathway is involved in the regulation of cell proliferation, differentiation, and survival.[9] Mutations in genes such as BRAF and KRAS that lead to constitutive activation of this pathway are common in various cancers, including melanoma and colorectal cancer.[5]

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and adult tissue homeostasis.[7][10] Aberrant activation of this pathway, often due to mutations in genes like APC or β-catenin itself, is a hallmark of many cancers, particularly colorectal cancer.[11] This leads to the accumulation of β-catenin in the nucleus, where it activates the transcription of genes involved in cell proliferation and survival.[11]

Quantitative Data on Novel Anti-Cancer Agents